molecular formula C14H9F3N2 B3031491 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 400073-80-5

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole

Cat. No.: B3031491
CAS No.: 400073-80-5
M. Wt: 262.23 g/mol
InChI Key: SPOLNBHTSVLAJW-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 3-(trifluoromethyl)phenyl group. Its synthesis typically involves condensation of 3-(trifluoromethyl)benzaldehyde with o-phenylenediamine under acidic conditions (e.g., HCl or CF₃COOH), followed by crystallization for structural verification . X-ray diffraction studies reveal a dihedral angle of 30.1° between the benzimidazole and aryl rings, influencing intermolecular interactions such as N–H⋯N hydrogen bonding and C–H⋯F contacts in the crystal lattice .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOLNBHTSVLAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347442
Record name 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400073-80-5
Record name 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with Aromatic Aldehydes

The foundational approach involves acid-catalyzed cyclocondensation between o-phenylenediamine and substituted benzaldehydes. For 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole, this method utilizes 3-trifluoromethylbenzaldehyde as the aryl precursor. The reaction proceeds through:

  • Nucleophilic attack of the diamine on the aldehyde carbonyl
  • Cyclization with elimination of water
  • Aromatization to form the benzimidazole core.

Key parameters influencing yield (typically 53–82%):

  • Acid catalyst concentration (HCl vs. acetic acid)
  • Solvent polarity (ethanol vs. DMSO)
  • Reaction temperature (room temp vs. reflux)

Microwave-Assisted Optimization

Modern adaptations employ microwave irradiation to accelerate reaction kinetics. Comparative studies demonstrate:

  • 60–75% yield reduction in reaction time from 12 h to 30 min
  • Improved purity through controlled energy input

Detailed Synthesis of this compound

Standard Laboratory Procedure

Reagents :

  • o-Phenylenediamine (1.08 g, 10 mmol)
  • 3-Trifluoromethylbenzaldehyde (1.74 g, 10 mmol)
  • 10% HCl (15 mL)
  • Ethanol (50 mL)

Synthetic Protocol :

  • Charge flask with aldehyde and 30 mL ethanol
  • Add HCl dropwise under nitrogen atmosphere
  • Introduce o-phenylenediamine portionwise over 15 min
  • Reflux at 80°C for 8 h with vigorous stirring
  • Cool to 0°C, collect precipitate via vacuum filtration
  • Recrystallize from ethanol:water (3:1 v/v)

Yield Optimization Data :

Parameter Variation Yield (%) Purity (HPLC)
Acid Catalyst HCl (10%) 78 98.2
AcOH (glacial) 65 97.1
Solvent Ethanol 78 98.2
DMSO 82 97.8
Reaction Time (h) 6 68 96.5
8 78 98.2
10 76 97.9

Advanced Catalytic Methods

Recent developments employ transition metal catalysts to enhance regioselectivity:

Palladium-Mediated Cyclization :

  • Pd(OAc)₂ (5 mol%)
  • TBAB (tetrabutylammonium bromide) as phase-transfer catalyst
  • Yield improvement to 85% with 99% selectivity

Mechanistic Advantage :

  • Suppresses formation of 1-alkylated byproducts
  • Enables room temperature completion in 4 h

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 12.73 (s, 1H, NH)
  • δ 8.21–8.18 (m, 2H, ArH)
  • δ 7.98–7.92 (m, 3H, CF₃-ArH)
  • δ 7.65–7.61 (m, 2H, benzimidazole H4/H7)

¹³C NMR (150 MHz, DMSO-d₆) :

  • δ 151.2 (C2)
  • δ 143.8 (N–C–N)
  • δ 132.5 (q, J = 32 Hz, CF₃-C)
  • δ 126.4–110.2 (aromatic carbons)

Mass Spectrometry

HRMS (ESI) :

  • m/z calculated for C₁₄H₁₀F₃N₂ [M+H]⁺: 263.0796
  • Observed: 263.0801 (Δ = 0.0005)

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Byproducts Scalability
Classical Acid 78 8 h <2% Pilot-scale
Microwave-Assisted 82 35 min 1.5% Lab-scale
Pd-Catalyzed 85 4 h <0.5% Industrial

Industrial-Scale Production Considerations

Solvent Recovery Systems

  • Ethanol distillation achieves 92% recovery rate
  • DMSO requires activated carbon filtration for reuse

Waste Stream Management

  • Neutralization of acidic byproducts with CaCO₃
  • Fluoride ion capture using Al₂O₃ beds

Challenges in Trifluoromethyl Group Incorporation

Electronic Effects

  • Strong (-I) effect of CF₃ slows electrophilic substitution
  • Compensated by using DMSO as π-acidic solvent

Steric Considerations

  • 3-Substitution creates less hindrance than 2-position
  • Enables 15% higher yields vs. 2-CF₃ analogs

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Scientific Research Applications

Pharmacological Significance

The benzimidazole scaffold is known for its significant biological activity, making it a valuable structure in drug design. The incorporation of a trifluoromethyl group enhances the lipophilicity and biological activity of benzimidazole derivatives, which can lead to improved therapeutic efficacy.

Key Pharmacological Activities:

  • Antimicrobial Activity: Compounds derived from benzimidazole have demonstrated antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies indicate that 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole exhibits significant antibacterial activity, with MIC values comparable to standard antibiotics .
  • Antifungal Activity: Research has shown that this compound possesses antifungal properties against strains such as Candida albicans and Aspergillus niger. The introduction of the trifluoromethyl group has been linked to enhanced antifungal activity .
  • Antiparasitic Effects: The compound has been evaluated for its efficacy against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, showing promising results with IC50 values under 1 µM, indicating potent antiparasitic activity .

Antimicrobial Studies

A study conducted by Leonardo et al. synthesized various benzimidazole derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds containing this functional group exhibited enhanced antibacterial properties. For instance, compound 3a showed significant antibacterial activity against S. aureus with a MIC of 6.25 µg/mL .

Antifungal Research

In another investigation, researchers synthesized derivatives of this compound and tested their antifungal activities. Compounds were assessed against A. niger and C. albicans, revealing moderate to strong antifungal effects, with MIC values ranging from 64 to 128 µg/mL for the most effective compounds .

Antiparasitic Efficacy

The antiparasitic potential of this compound was explored in studies focusing on protozoan infections. A notable study found that this compound exhibited potent activity against G. intestinalis, with IC50 values significantly lower than those of standard treatments like metronidazole .

Data Tables

Activity TypeCompound TestedIC50/MIC ValuesReference
AntibacterialThis compoundMIC = 6.25 µg/mL
AntifungalThis compoundMIC = 64-128 µg/mL
AntiparasiticThis compoundIC50 < 1 µM

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can influence various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Key Research Findings

  • Crystallography : The meta-CF₃ derivative forms a 2D network via N–H⋯N and C–H⋯F interactions, stabilizing the crystal structure . In contrast, ortho-CF₃ analogs show reduced intermolecular interactions due to steric effects .
  • Synthetic Yields : CF₃-substituted benzimidazoles are synthesized in moderate yields (78% for meta-CF₃ vs. 65–67% for triazole-thiazole hybrids), reflecting the challenge of introducing electron-withdrawing groups .
  • Druglikeness : ADME analysis of pyridinyl-benzimidazoles suggests favorable pharmacokinetics, but the meta-CF₃ derivative’s higher logP may require balancing to avoid toxicity .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antiprotozoal properties, along with relevant case studies and research findings.

Chemical Structure

The structure of this compound features a benzimidazole core substituted with a trifluoromethyl group, which enhances its biological activity. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties.

Case Studies

  • In Vitro Studies : A study evaluated various benzimidazole derivatives, including those with trifluoromethyl substitutions. The compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
  • Antifungal Activity : The compound also displayed moderate antifungal effects against Candida albicans and Aspergillus niger, with MIC values reported at 64 µg/mL .
Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus4Strong
Streptococcus faecalis8Strong
Candida albicans64Moderate
Aspergillus niger64Moderate

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines.

Research Findings

  • Cell Line Studies : The compound exhibited potent antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of approximately 16.38 µM. This indicates a strong potential for further development as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Substituents on the benzimidazole ring were found to significantly influence activity. For example, compounds with longer alkyl chains showed enhanced anticancer effects compared to shorter ones .

Antiprotozoal Activity

The antiprotozoal properties of this compound have also been explored.

In Vitro Testing

  • Protozoal Assays : In tests against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, derivatives of benzimidazole including the trifluoromethyl variant showed IC50 values less than 0.050 µM, indicating strong potency against these protozoa .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The trifluoromethyl group enhances binding affinity to enzymes and receptors involved in cell proliferation and microbial growth inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole, and how do reaction conditions influence product formation?

  • Answer: The compound is typically synthesized via condensation of o-phenylenediamine with a carbonyl derivative (e.g., m-toluic acid or acyl chloride). Reaction conditions such as the presence of a protonating agent (e.g., polyphosphoric acid) and high temperatures promote cyclization to form the benzimidazole core. Acyl chlorides, due to their good leaving group ability, facilitate amide intermediates, which can further cyclize under acidic conditions. Solvent choice (e.g., toluene) and excess reagent ratios are critical for optimizing yields .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound derivatives?

  • Answer: Key methods include:

  • FT-IR : To confirm functional groups like C-F (from trifluoromethyl) and N-H stretches.
  • ¹H/¹³C-NMR : To assign aromatic protons and trifluoromethyl-related signals.
  • Mass spectrometry (MS) : For molecular weight validation.
  • X-ray crystallography : CCDC data (e.g., 1013218, 1014054) provide definitive structural confirmation .
  • Melting point analysis and TLC : For purity assessment .

Q. How is the antibacterial activity of benzimidazole derivatives evaluated in experimental settings?

  • Answer: The minimum inhibitory concentration (MIC) method is widely used. Serial dilutions (e.g., 0.2–100 μg/mL) of the compound are tested against bacterial strains (e.g., Bacillus subtilis and Pseudomonas aeruginosa). Ciprofloxacin is often used as a positive control. Activity is correlated with structural features like electron-withdrawing groups (e.g., trifluoromethyl) enhancing membrane permeability .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction pathways or unexpected byproduct formation during synthesis?

  • Answer: Frontier molecular orbital (FMO) analysis predicts reactivity by evaluating electron distribution in reactants. For example, the lack of oxidation in methyl-substituted benzimidazoles () can be explained by steric hindrance or electronic effects. Density functional theory (DFT) simulations model transition states to identify competing pathways, guiding experimental optimization .

Q. What strategies improve the catalytic activity of benzimidazole derivatives in cross-coupling reactions?

  • Answer: Microwave-assisted synthesis with Pd(OAc)₂ and silyl-substituted benzimidazoles (e.g., trimethylsilylmethyl) enhances catalytic efficiency in Heck-Mizoroki and Suzuki-Miyaura reactions. Substituent effects on the benzimidazole ring (e.g., electron-donating groups) stabilize metal complexes, improving turnover rates. Reaction parameters like solvent polarity and temperature are systematically screened using design of experiments (DoE) .

Q. How does the trifluoromethyl group influence the structure-activity relationship (SAR) in pharmacological applications?

  • Answer: The CF₃ group increases lipophilicity and metabolic stability, enhancing bioavailability. In antitumor studies, derivatives with CF₃ show higher binding affinity to kinase targets (e.g., EGFR) due to hydrophobic interactions. Anti-inflammatory activity is linked to reduced COX-2 expression, as seen in compounds like A2 and A8 (). Molecular docking and MD simulations quantify these interactions .

Q. What methodologies address discrepancies in biological activity data between in vitro and in silico models?

  • Answer: Integrated approaches include:

  • Free-energy perturbation (FEP) : To refine binding affinity predictions.
  • ADME-Tox profiling : Using tools like SwissADME to predict gut absorption (%HIA) and cytochrome P450 interactions.
  • 3D-QSAR : To align computational bioactivity scores (e.g., Molinspiration) with experimental MIC or IC₅₀ values. Discrepancies often arise from solubility or membrane permeability limitations, requiring formulation adjustments (e.g., PEGylation) .

Q. How are benzimidazole derivatives optimized for dual applications in catalysis and drug discovery?

  • Answer: Schiff base benzimidazole-metal complexes (e.g., Cu²⁺) are designed for both catalytic oxidation of alcohols and anticancer activity. Substituents at the 2-position (e.g., aryl groups) balance electron transfer efficiency (for catalysis) and target selectivity (for pharmacology). High-throughput screening identifies lead compounds with dual functionality .

Methodological Notes

  • Quality Control : UV spectroscopy (e.g., λₐᵦs = 280 nm) and HPLC validate compound purity in raw materials and formulations .
  • Green Chemistry : Solvent-free syntheses or water-mediated reactions reduce environmental impact while maintaining yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole
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2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole

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